N-(Octan-2-yl)acetamide
Description
N-(Octan-2-yl)acetamide is a secondary amide derivative of acetic acid, characterized by an acetamide group (-NHCOCH₃) bonded to the octan-2-yl substituent (a branched 8-carbon alkyl chain at the second position). The absence of aromatic or heterocyclic substituents distinguishes it from many acetamide derivatives studied in the literature .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-octan-2-ylacetamide |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-7-8-9(2)11-10(3)12/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
DNVCVNWQDMXRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings from Evidence
FPR Receptor Modulation: Pyridazinone-containing acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...]) activate FPR2, demonstrating EC₅₀ values in nanomolar ranges for calcium mobilization .
Toxicological Gaps: 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity studies, highlighting regulatory challenges for novel acetamides .
Patent Applications : Benzothiazole acetamides with trifluoromethyl groups show broad-spectrum biological activity, suggesting structural motifs critical for drug design .
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